molecular formula C10H8F2N2O B8388240 (2,3-Difluorophenyl)(1H-imidazol-2-yl)methanol

(2,3-Difluorophenyl)(1H-imidazol-2-yl)methanol

Cat. No. B8388240
M. Wt: 210.18 g/mol
InChI Key: GJRLXZCUYAOGGD-UHFFFAOYSA-N
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Patent
US07592362B2

Procedure details

To a solution of 1-(diethoxymethyl)-1H-imidazole (1.65 ml, 10.1 mmol) in tetrahydrofuran (15 ml), at −60° C. and under nitrogen, was added n-butyllithium (2.5 M in hexanes, 4.03 ml, 10.1 mmol). The reaction mixture was stirred at −60° C. for 1 h, before addition of 2,3-difluorobenzaldehyde (1.00 ml, 9.2 mmol), and then allowed to warm to room temperature over 18 h. The mixture was concentrated in vacuo and to the residue was added ethyl acetate (50 ml) and hydrochloric acid (3M, 50 ml). The two layers were separated and the aqueous phase was basified with aqueous sodium hydroxide solution (20%) and extracted with ethyl acetate (3×100 ml). The combined organic phases were dried (MgSO4) and concentrated in vacuo and the residue was re-crystallised from 2-propanol to give the title compound (1.25 g)
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(OCC)[N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)C.C([Li])CCC.[F:18][C:19]1[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]=[O:22]>O1CCCC1>[F:18][C:19]1[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:20]=1[CH:21]([C:6]1[NH:5][CH:9]=[CH:8][N:7]=1)[OH:22]

Inputs

Step One
Name
Quantity
1.65 mL
Type
reactant
Smiles
C(C)OC(N1C=NC=C1)OCC
Name
Quantity
4.03 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo and to the residue
ADDITION
Type
ADDITION
Details
was added ethyl acetate (50 ml) and hydrochloric acid (3M, 50 ml)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was re-crystallised from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C(O)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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